molecular formula C6H13NO2 B571911 trans-4-(Ethylamino)tetrahydro-3-furanol CAS No. 1212163-30-8

trans-4-(Ethylamino)tetrahydro-3-furanol

Cat. No. B571911
M. Wt: 131.175
InChI Key: VRTZZSCUXBQUET-WDSKDSINSA-N
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Description

Molecular Structure Analysis

The molecular structure of “trans-4-(Ethylamino)tetrahydro-3-furanol” can be represented by the InChI code: 1S/C6H13NO2/c1-2-7-5-3-9-4-6(5)8/h5-8H,2-4H2,1H3/t5-,6-/m0/s1 . This indicates the arrangement of atoms and their connectivity.

Scientific Research Applications

Photochemistry of α,β-Unsaturated γ-Lactones

Research by Ohga and Matsuo (1973) explored the photochemistry of α,β-unsaturated γ-lactones, highlighting photoisomerization and transformation processes. Their work provides a foundational understanding of the light-induced reactions that similar compounds, including trans-4-(Ethylamino)tetrahydro-3-furanol, might undergo, offering insights into potential applications in photochemical synthesis and isomerization studies (Ohga & Matsuo, 1973).

Synthesis of Lignan-related Tetrahydrofurans

Miles et al. (2004) conducted research on the stereoselective synthesis of lignan-related tetrahydrofurans. Their work demonstrates the utility of cyclic allylsiloxanes in producing tetrahydrofurans with controlled stereochemistry, a method that could be applicable to synthesizing compounds like trans-4-(Ethylamino)tetrahydro-3-furanol (Miles et al., 2004).

Polyamide Synthesis Incorporating Tetrahydropyran Rings

Okada and Hayakawa (1993) synthesized novel polyamides containing trans-2,5-linked tetrahydropyran rings, which could have implications for materials science and polymer research. This work suggests potential applications of trans-4-(Ethylamino)tetrahydro-3-furanol in the development of new polymeric materials with unique properties (Okada & Hayakawa, 1993).

Transformation of Azetidinones into Propan-1-ols

Mollet, D’hooghe, and de Kimpe (2011) explored the transformation of trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols. This research highlights complex reaction pathways and could provide insights into synthetic routes for creating structurally related compounds to trans-4-(Ethylamino)tetrahydro-3-furanol (Mollet et al., 2011).

Synthesis and Inhibition Studies of Purine Nucleoside Phosphorylases

Yokomatsu et al. (1999) synthesized and evaluated 1,1-difluoro-2-(tetrahydro-3-furanyl)ethylphosphonic acids as inhibitors for purine nucleoside phosphorylases. Their findings contribute to the understanding of the biological activity of furanyl compounds and may guide research on the potential bioactive applications of trans-4-(Ethylamino)tetrahydro-3-furanol (Yokomatsu et al., 1999).

properties

IUPAC Name

(3R,4S)-4-(ethylamino)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-2-7-5-3-9-4-6(5)8/h5-8H,2-4H2,1H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTZZSCUXBQUET-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1COCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@H]1COC[C@@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-(Ethylamino)tetrahydro-3-furanol

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